molecular formula C11H12N2S B14025443 5-(3-Ethylphenyl)thiazol-2-amine

5-(3-Ethylphenyl)thiazol-2-amine

Cat. No.: B14025443
M. Wt: 204.29 g/mol
InChI Key: HDICFNVJTFLREK-UHFFFAOYSA-N
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Description

5-(3-Ethylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of 5-(3-Ethylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This reaction involves the condensation of α-haloketones with thiourea under basic conditions . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

5-(3-Ethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Ethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

5-(3-Ethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-(3-ethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

HDICFNVJTFLREK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=CN=C(S2)N

Origin of Product

United States

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